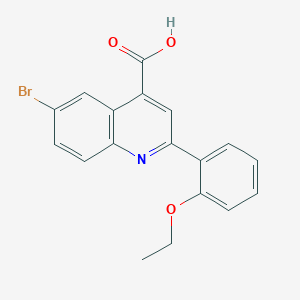

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

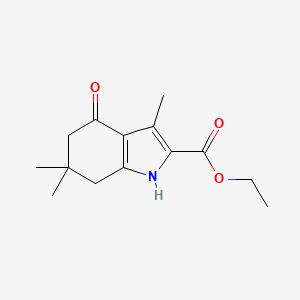

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic properties, and the introduction of bromine atoms can significantly alter the chemical and biological characteristics of these molecules .

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be achieved through various methods. For instance, the treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with bromine in aqueous acetic acid solution can lead to brominated products, as demonstrated in the synthesis of related compounds . Additionally, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position followed by decarboxylation in quinoline provides a pathway to brominated indoles, which are structurally related to the quinoline derivatives of interest . Furthermore, a domino process starting from arylmethyl azides has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters, which could potentially be adapted for the synthesis of 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives can be studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational frequencies, and electronic properties of a similar compound, 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, have been investigated using FT-IR, FT-Raman, NBO analysis, and molecular docking studies . These techniques can provide insights into the stability, charge transfer, and potential biological interactions of the molecule.

Chemical Reactions Analysis

Brominated quinoline derivatives can participate in a variety of chemical reactions. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions. For example, the synthesis of fluorescent derivatives for high-performance liquid chromatography (HPLC) analysis has been reported using brominated quinoline compounds as reagents . Additionally, the bromomethyl group in such compounds can be used in Williamson ether synthesis to produce diethers, as shown in related studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid would likely include high reactivity due to the presence of the bromine atom, which can be leveraged in various synthetic applications. The compound's fluorescence properties could also be of interest, as related quinoline derivatives have been shown to exhibit strong fluorescence in a wide pH range, making them suitable for use as fluorescent labeling reagents . The stability of the molecule under various conditions, such as exposure to light and heat, would be an important factor for its practical applications .

Applications De Recherche Scientifique

-

Pharmaceutical Applications

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

- A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

-

Antibacterial Applications

- A project aimed to design, synthesize, and evaluate the antibacterial and antioxidant activities of a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .

- The compounds were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .

- The synthesized compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .

-

Antioxidant Applications

-

Industrial Applications

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Synthesis Protocols

- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

- For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTLWADVTIXXBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366776 |

Source

|

| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

438531-52-3 |

Source

|

| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)